Carbocyclic thromboxane A2

Vue d'ensemble

Description

Le thromboxane A2 carbocyclique est un analogue synthétique du thromboxane A2, un métabolite biologiquement actif de l’acide arachidonique. Le thromboxane A2 est connu pour son rôle dans l’agrégation plaquettaire, la vasoconstriction et la prolifération des muscles lisses. Le thromboxane A2 carbocyclique mime l’activité biologique du thromboxane A2 mais est plus stable, ce qui le rend utile pour la recherche et les applications thérapeutiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le thromboxane A2 carbocyclique est synthétisé à partir de l’endoperoxyde de prostaglandine (PGH2) par l’action de la thromboxane A2 synthase.

Méthodes de production industrielle : La production industrielle du thromboxane A2 carbocyclique implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le processus comprend généralement l’utilisation de systèmes catalytiques avancés et de techniques de purification pour isoler le produit souhaité .

Analyse Des Réactions Chimiques

Types de réactions : Le thromboxane A2 carbocyclique subit diverses réactions chimiques, notamment :

Oxydation : Conversion en formes plus oxydées.

Réduction : Réduction des groupes fonctionnels en formes plus simples.

Substitution : Remplacement des groupes fonctionnels par d’autres entités chimiques.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Divers nucléophiles et électrophiles sont utilisés dans des conditions contrôlées.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du thromboxane A2 carbocyclique, chacun ayant des activités biologiques distinctes .

4. Applications de la recherche scientifique

Le thromboxane A2 carbocyclique a un large éventail d’applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et la réactivité des analogues du thromboxane.

Biologie : Investigué pour son rôle dans les voies de signalisation cellulaire et ses effets sur la prolifération et la migration cellulaires.

Médecine : Exploré pour ses applications thérapeutiques potentielles dans les maladies cardiovasculaires, le cancer et les affections inflammatoires.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant les voies du thromboxane

Applications De Recherche Scientifique

Introduction to Carbocyclic Thromboxane A2

This compound (CTA2) is a stable analog of thromboxane A2 (TXA2), a potent vasoconstrictor and platelet aggregator involved in various physiological and pathological processes. Its unique properties make it a valuable compound for research in cardiovascular health, vascular biology, and cell signaling. This article explores the applications of CTA2 in scientific research, highlighting its effects on vascular function, cellular proliferation, and potential therapeutic implications.

Vasoconstriction

CTA2 is recognized for its potent vasoconstrictive effects. Studies have shown that it can stimulate coronary vascular smooth muscle at concentrations as low as 29 pM, leading to significant vasoconstriction in various arterial tissues, including cerebral and coronary arteries . This property is critical for understanding its role in cardiovascular diseases, where excessive vasoconstriction may contribute to conditions such as myocardial ischemia and sudden cardiac events.

Platelet Aggregation

Despite its vasoconstrictive properties, CTA2 also exhibits inhibitory effects on platelet aggregation induced by arachidonic acid and endoperoxides. At concentrations of 1-5 µM, CTA2 has been shown to inhibit platelet aggregation effectively, distinguishing it from other thromboxane analogs . This dual action makes CTA2 a significant compound for studying the balance between vasoconstriction and platelet activation in thrombosis.

Cardiovascular Research

CTA2's role in cardiovascular research is profound, particularly concerning its influence on smooth muscle cells. For instance, it enhances the proliferative effects of angiotensin II on vascular smooth muscle cells, leading to increased DNA synthesis and cell proliferation . This interaction underscores the potential of CTA2 in modeling vascular diseases and exploring therapeutic avenues for conditions characterized by abnormal smooth muscle proliferation.

Cellular Mechanisms

Research has indicated that CTA2 can influence cellular mechanisms such as apoptosis and differentiation. In trophoblast cells from human placenta, CTA2 has been shown to hinder differentiation while enhancing apoptosis through mechanisms involving p53 expression . These findings suggest that CTA2 may play a role in placental dysfunction and could be relevant for studies on reproductive health and developmental biology.

Therapeutic Implications

The therapeutic potential of CTA2 extends to its application as a tool for investigating new treatments for cardiovascular diseases. Its ability to selectively inhibit TXA2 synthesis while promoting vasodilation through prostaglandin I2 pathways positions it as a candidate for developing targeted therapies against thrombotic disorders . Furthermore, understanding the balance between CTA2-induced vasoconstriction and its inhibitory effects on platelet aggregation could lead to novel approaches in managing conditions like atherosclerosis and myocardial infarction.

Study 1: Vascular Smooth Muscle Proliferation

In a study examining the effects of CTA2 on vascular smooth muscle cells, researchers found that simultaneous exposure to angiotensin II and CTA2 resulted in a significant increase in cell proliferation markers. The study demonstrated a 26% elevation in angiotensin II-induced c-fos mRNA expression, indicating enhanced cellular activity associated with vascular remodeling .

Study 2: Trophoblast Apoptosis

Another investigation focused on the impact of CTA2 on trophoblast cells revealed that exposure to this compound led to increased apoptosis rates. The study utilized TUNEL staining techniques to quantify apoptotic cells, confirming that CTA2 significantly enhances apoptosis through p53-mediated pathways. This research provides insights into the potential implications of thromboxane signaling in placental health .

Mécanisme D'action

Le thromboxane A2 carbocyclique exerce ses effets en se liant aux récepteurs du thromboxane à la surface des cellules cibles. Cette liaison active les voies de signalisation intracellulaires, conduisant à diverses réponses physiologiques telles que l’agrégation plaquettaire, la vasoconstriction et la prolifération des muscles lisses. Les cibles moléculaires comprennent les récepteurs du thromboxane et les récepteurs couplés aux protéines G associés, qui médient les effets en aval .

Composés similaires :

Thromboxane A2 : L’analogue naturel ayant une activité biologique similaire mais une stabilité moindre.

Prostaglandine H2 : Le précurseur de la biosynthèse du thromboxane A2.

Thromboxane B2 : Un métabolite biologiquement inactif du thromboxane A2

Unicité : Le thromboxane A2 carbocyclique est unique en raison de sa stabilité accrue par rapport au thromboxane A2 naturel, ce qui le rend plus adapté à la recherche et aux applications thérapeutiques. Sa capacité à imiter l’activité biologique du thromboxane A2 tout en étant résistant à la dégradation rapide le distingue des autres composés similaires .

Comparaison Avec Des Composés Similaires

Thromboxane A2: The natural analogue with similar biological activity but less stability.

Prostaglandin H2: The precursor in the biosynthesis of thromboxane A2.

Thromboxane B2: A biologically inactive metabolite of thromboxane A2

Uniqueness: Carbocyclic thromboxane A2 is unique due to its enhanced stability compared to natural thromboxane A2, making it more suitable for research and therapeutic applications. Its ability to mimic the biological activity of thromboxane A2 while being resistant to rapid degradation sets it apart from other similar compounds .

Activité Biologique

Carbocyclic thromboxane A2 (CTA2) is a stable analog of thromboxane A2 (TXA2), a potent eicosanoid involved in various physiological processes, particularly in vascular function and platelet aggregation. This article delves into the biological activity of CTA2, highlighting its mechanisms, effects on vascular smooth muscle, and implications in cardiovascular health.

Overview of this compound

This compound is synthesized as a stable analog to TXA2, which is known for its short half-life and rapid degradation. CTA2 retains the biological properties of TXA2 but exhibits enhanced stability, making it a valuable compound for research into thromboxane-related activities.

Vasoconstriction

CTA2 is recognized primarily for its potent vasoconstrictor effects. Research indicates that it stimulates coronary vascular smooth muscle at extremely low concentrations, with effective vasoconstriction observed at 29 pM . This action is crucial in understanding its role in cardiovascular physiology and pathology.

- Concentration-Dependent Effects : At concentrations ranging from 1 to 5 µM, CTA2 not only induces vasoconstriction but also inhibits platelet aggregation induced by arachidonic acid and endoperoxides . This dual action suggests a complex role in modulating vascular responses during thrombotic events.

Platelet Aggregation

While TXA2 promotes platelet aggregation, CTA2 has been shown to inhibit this process under certain conditions. It selectively inhibits thromboxane synthesis in platelets without affecting prostacyclin synthesis in other tissues, indicating a dissociation between its vasoconstrictor and platelet-aggregating activities .

Impact on Vascular Smooth Muscle Cells

Recent studies have explored the influence of CTA2 on vascular smooth muscle cells (VSMCs), particularly in relation to angiotensin II-induced proliferation. CTA2 enhances the proliferative effects of angiotensin II, suggesting that it may play a role in vascular remodeling associated with hypertension and atherosclerosis .

Case Studies

- Myocardial Ischemia : In vivo studies have demonstrated that CTA2 can induce myocardial ischemia leading to sudden death in animal models, notably rabbits. This effect occurs independently of pulmonary or coronary thrombosis, underscoring the direct impact of CTA2 on coronary circulation .

- Respiratory Effects : Administration of CTA2 has been linked to increased tracheal mucous gel layer thickness in rat models. This finding indicates potential roles beyond cardiovascular effects, possibly influencing respiratory physiology .

Research Findings Summary

The following table summarizes key findings regarding the biological activity of this compound:

Propriétés

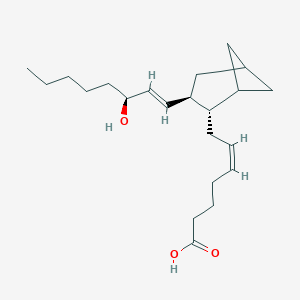

IUPAC Name |

(Z)-7-[(2S,3R)-3-[(E,3S)-3-hydroxyoct-1-enyl]-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O3/c1-2-3-6-9-20(23)13-12-18-14-17-15-19(16-17)21(18)10-7-4-5-8-11-22(24)25/h4,7,12-13,17-21,23H,2-3,5-6,8-11,14-16H2,1H3,(H,24,25)/b7-4-,13-12+/t17?,18-,19?,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIWNJZLXPXFNGN-GXTQQWMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1CC2CC(C2)C1CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1CC2CC(C2)[C@@H]1C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74034-56-3 | |

| Record name | Carbocyclic thromboxane A2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074034563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CARBOCYCLIC THROMBOXANE A2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K593AJ3OL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does carbocyclic thromboxane A2 exert its effects?

A1: cTxA2 acts as a potent agonist at thromboxane A2/prostaglandin H2 receptors [, , , , , , , ]. Upon binding, it triggers a cascade of intracellular events, primarily involving calcium (Ca2+) signaling, leading to various physiological responses like vasoconstriction and smooth muscle cell proliferation [, , , ].

Q2: What is the role of calcium in this compound-induced vasoconstriction?

A2: cTxA2-induced vasoconstriction is highly dependent on calcium influx. Studies using calcium antagonists like nifedipine have shown significant attenuation of cTxA2-induced coronary constriction [, ]. This suggests that cTxA2 acts by promoting calcium entry into vascular smooth muscle cells, leading to contraction.

Q3: What are the downstream effects of this compound on smooth muscle cells?

A4: In rat aortic smooth muscle cells, cTxA2 stimulates a rapid increase in intracellular calcium concentration, followed by activation of mitogen-activated protein kinase (MAPK) and expression of growth-related genes like c-fos and egr-1 []. This signaling cascade ultimately leads to increased DNA synthesis and cell proliferation, indicating a potential role for cTxA2 in vascular remodeling.

Q4: Does this compound interact with other vasoactive substances?

A5: Yes, studies indicate a synergistic effect between cTxA2 and Angiotensin II in promoting DNA synthesis in smooth muscle cells []. Furthermore, cTxA2 appears to enhance contractions induced by various agonists, including serotonin, histamine, and prostaglandin F2α in bovine cerebral arteries, suggesting a complex interplay with other vasoactive mediators [].

Q5: What is the molecular formula and weight of this compound?

A6: The molecular formula of cTxA2 is C20H32O4, and its molecular weight is 336.47 g/mol [, , ].

Q6: Is there any spectroscopic data available for this compound?

A7: Resonance Raman (RR) spectroscopy has been employed to study the interaction of cTxA2 with thromboxane synthase []. This technique provides insights into the heme environment of the enzyme and how it changes upon binding to substrate analogs like cTxA2.

Q7: How stable is this compound compared to thromboxane A2?

A8: cTxA2 is considerably more stable than the naturally occurring thromboxane A2, which has a half-life of approximately 30 seconds in physiological conditions [, ]. This increased stability makes cTxA2 a valuable tool for studying the biological effects of TxA2.

Q8: How do structural modifications of this compound affect its activity?

A9: Research on structural analogs of TxA2, such as pinane thromboxane A2 (PTA2), has shown that even minor alterations in the molecule can significantly impact its pharmacological profile [, ]. While cTxA2 acts as a potent agonist, some analogs exhibit antagonistic properties at thromboxane receptors.

Q9: What in vitro models have been used to study this compound?

A10: Isolated tissue preparations, such as aortic rings, tracheal smooth muscle, and mesenteric arteries from various species (rat, rabbit, dog, monkey) have been used extensively to study the vasoactive properties of cTxA2 [, , , , , , , ]. Additionally, cell culture models, particularly rat aortic smooth muscle cells, have provided insights into the intracellular signaling pathways activated by cTxA2 [].

Q10: What have in vivo studies revealed about the effects of this compound?

A11: In vivo studies, primarily in rabbit models, have demonstrated the potent vasoconstrictor effects of cTxA2. Administration of cTxA2 leads to significant increases in coronary perfusion pressure and can induce myocardial ischemia [, , ]. These effects highlight the potential role of TxA2 in cardiovascular diseases.

Q11: Are there any studies investigating the effects of this compound on the gastrointestinal tract?

A12: Yes, cTxA2 has been shown to induce contractions in the rat colon in vitro []. These contractions are inhibited by thromboxane A2 antagonists, indicating a receptor-mediated effect. Interestingly, cTxA2 appears to mimic the effects of prostaglandin D2 in this context, suggesting a potential overlap in their signaling pathways.

Q12: What is the effect of this compound on tracheal mucous?

A13: Research suggests that cTxA2 can increase tracheal mucous gel layer thickness [], indicating a potential role in airway mucus regulation.

Q13: Are there other thromboxane A2 analogs with distinct pharmacological profiles?

A14: Yes, besides cTxA2, other stable TxA2 analogs, such as U46619, have been developed and are widely used in research [, , , , , , , ]. These analogs often display different potencies and selectivities for thromboxane receptors, making them valuable tools for dissecting the complexities of TxA2 signaling.

Q14: When was this compound first synthesized, and what impact did it have on the field?

A15: The synthesis of cTxA2, along with another stable analog, pinane thromboxane A2 (PTA2), was a significant milestone in prostanoid research [, , ]. These stable analogs provided invaluable tools for investigating the biological activities of the short-lived TxA2, which was challenging to study directly.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.